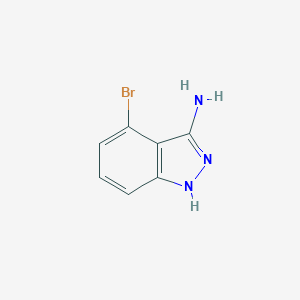

4-bromo-1H-indazol-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

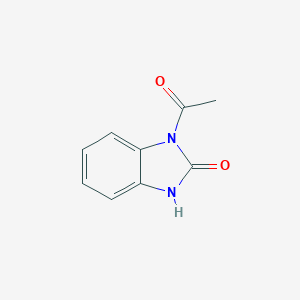

“4-bromo-1H-indazol-3-amine” is a chemical compound with the CAS Number: 914311-50-5. It has a molecular weight of 212.05 . This compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of indazole derivatives like “4-bromo-1H-indazol-3-amine” can be achieved through various methods. One such method involves the microwave heating of 2-halobenzaldehydes or 2-haloacetophenones with phenylhydrazines at 160°C for 10 minutes. This process quantitatively yields the arylhydrazones, which are further cyclized to give 1-aryl-1H-indazoles via CuI/diamine-catalyzed N-arylation under microwave heating .

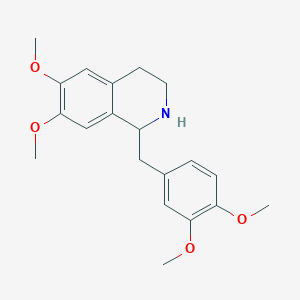

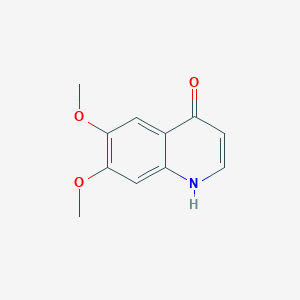

Molecular Structure Analysis

The molecular structure of “4-bromo-1H-indazol-3-amine” can be represented by the InChI Code: 1S/C7H6BrN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H, (H3,9,10,11). The InChI key for this compound is IXXXOIXGQFPLIH-UHFFFAOYSA-N .

Chemical Reactions Analysis

Indazole derivatives, including “4-bromo-1H-indazol-3-amine”, have been found to exhibit a wide range of chemical reactions. For instance, they can undergo Suzuki-coupling reactions when coupled with various substituted boronic acid esters .

Physical And Chemical Properties Analysis

“4-bromo-1H-indazol-3-amine” is a solid compound . It has a molecular formula of C7H6BrN3 and a molecular weight of 212.05 . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

科学的研究の応用

Synthesis of Lenacapavir

4-bromo-1H-indazol-3-amine is a heterocyclic fragment used in the synthesis of Lenacapavir , a potent capsid inhibitor for the treatment of HIV-1 infections . A new approach to synthesizing 7-bromo-4-chloro-1H-indazol-3-amine from inexpensive 2,6-dichlorobenzonitrile has been described . This synthetic method utilizes a two-step sequence including regioselective bromination and heterocycle formation with hydrazine to give the desired product .

Antitumor Activity

A series of indazole derivatives were designed and synthesized by molecular hybridization strategy, and these compounds were evaluated for their inhibitory activities against human cancer cell lines . Among these, compound 6o exhibited a promising inhibitory effect against the K562 cell line . Moreover, compound 6o was confirmed to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

Treatment of Alzheimer’s Disease

3-Aminoindazoles, a class of heterocyclic structures common to many biologically active compounds, are found in the glycogen synthase 3β inhibitor 1, a substance having potential for the treatment of Alzheimer’s disease .

Treatment for Iron Deficiency

The 3-aminoindazole structure was developed as a possible treatment for iron deficiency .

Suppression of Tumor Growth

Linifanib, a potent tyrosine kinase receptor inhibitor used to suppress tumor growth, contains the 1H-indazole-3-amine structure .

Treatment of Human Immunodeficiency Virus (HIV)

Gilead developed Lenacapavir, which exhibits high potency in the treatment of human immunodeficiency virus (HIV) .

作用機序

Target of Action

The primary target of 4-bromo-1H-indazol-3-amine is the tyrosine kinase receptor . This receptor plays a crucial role in many cellular processes, including cell growth and differentiation, metabolism, and immune response .

Mode of Action

4-bromo-1H-indazol-3-amine interacts with its target by acting as an effective hinge-binding fragment . In the case of the tyrosine kinase receptor, it binds effectively with the hinge region, which is a critical part of the receptor’s activation process .

Biochemical Pathways

The interaction of 4-bromo-1H-indazol-3-amine with the tyrosine kinase receptor affects various biochemical pathways. The most significant of these is the inhibition of tumor growth . By binding to the tyrosine kinase receptor, the compound can suppress the growth of tumors, making it a potential therapeutic agent for cancer .

Pharmacokinetics

The compound’s high solubility in water and other polar solvents suggests that it may have good bioavailability .

Result of Action

The primary result of 4-bromo-1H-indazol-3-amine’s action is the inhibition of cell growth . Specifically, it has been found to inhibit the growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .

Action Environment

The action, efficacy, and stability of 4-bromo-1H-indazol-3-amine can be influenced by various environmental factors. For instance, the compound’s synthesis involves a two-step sequence, including regioselective bromination and heterocycle formation with hydrazine, which can be performed smoothly under mild conditions . This suggests that the compound’s action may be sensitive to changes in temperature and pH .

Safety and Hazards

将来の方向性

Indazole derivatives, including “4-bromo-1H-indazol-3-amine”, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities. They serve as important building blocks for many bioactive natural products and commercially available drugs . Therefore, the future directions for this compound could involve further exploration of its biological activities and potential applications in drug development.

特性

IUPAC Name |

4-bromo-1H-indazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H3,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXXOIXGQFPLIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=NN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475006 |

Source

|

| Record name | 4-bromo-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-1H-indazol-3-amine | |

CAS RN |

914311-50-5 |

Source

|

| Record name | 4-bromo-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-3-carboxy-1-[(3S,4R)-4-hydroxy-3-methyl-1-oxonia-2-azabicyclo[1.1.0]butan-2-yl]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B79430.png)